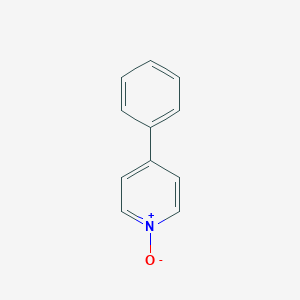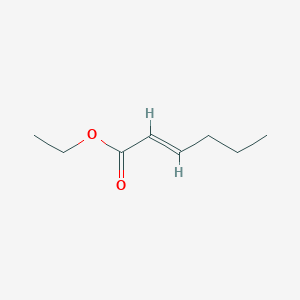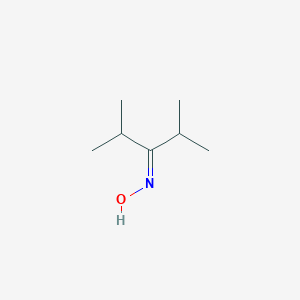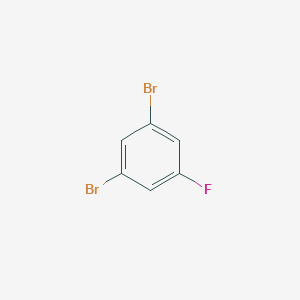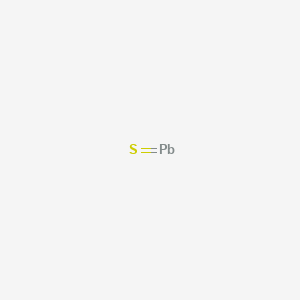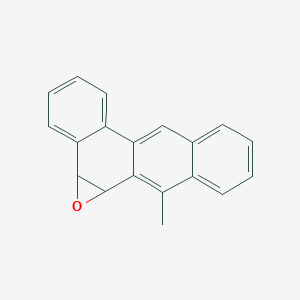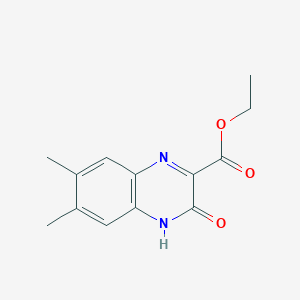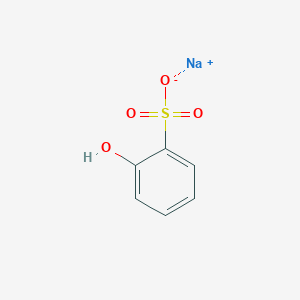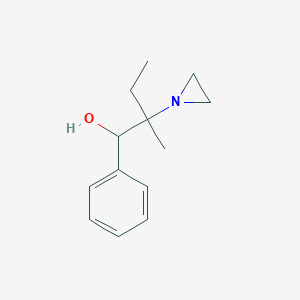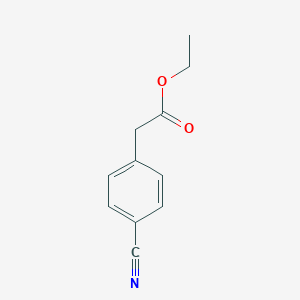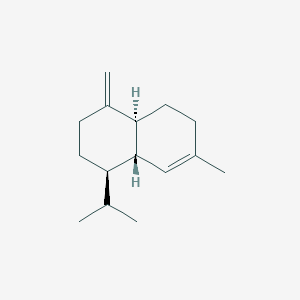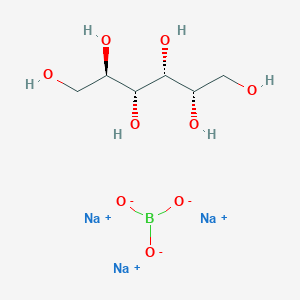![molecular formula C8H16S2 B075367 1-[(E)-2-propylsulfanylethenyl]sulfanylpropane CAS No. 1120-17-8](/img/structure/B75367.png)
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is an organic compound with a unique structure that includes two thioether groups connected by an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- typically involves the reaction of propane-1,3-dithiol with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether bonds. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thioethers
Applications De Recherche Scientifique
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- exerts its effects involves the interaction of its thioether groups with various molecular targets. In biological systems, the compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1,1’-[ethylidenebis(oxy)]bis-: Similar structure but with oxygen atoms instead of sulfur atoms.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains a benzene ring instead of an ethene bridge.
Uniqueness
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is unique due to its thioether groups and ethene bridge, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1120-17-8 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
Clé InChI |
WERZWRCQQURDDW-BQYQJAHWSA-N |
SMILES |
CCCSC=CSCCC |
SMILES isomérique |
CCCS/C=C/SCCC |
SMILES canonique |
CCCSC=CSCCC |
Key on ui other cas no. |
1120-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



